2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzimidazole intermediate.
Sulfonylation: The 4-fluorophenylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated piperazine with the benzimidazole core, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Medicine
In medicine, 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring and the 4-fluorophenylsulfonyl group further enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(4-(4-fluorophenyl)piperazin-1-yl)methyl-1H-benzo[d]imidazole
- 2-(4-(4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl-1-methyl-1H-benzo[d]imidazole
- 2-(4-(4-Methylphenyl)sulfonyl)piperazin-1-yl)methyl-1-methyl-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole stands out due to the presence of the 4-fluorophenylsulfonyl group, which enhances its chemical stability and biological activity. This unique substitution pattern allows for more effective interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-22-18-5-3-2-4-17(18)21-19(22)14-23-10-12-24(13-11-23)27(25,26)16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILIFMYOJNIIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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